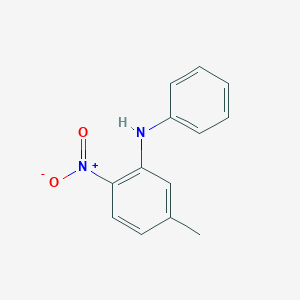

(5-Methyl-2-nitrophenyl)phenylamine

Description

(5-Methyl-2-nitrophenyl)phenylamine is a substituted aromatic amine characterized by a benzene ring functionalized with an amino group (-NH₂) at position 1, a nitro group (-NO₂) at position 2, and a methyl group (-CH₃) at position 5. This substitution pattern creates a unique electronic and steric profile, distinguishing it from simpler phenylamine derivatives. The nitro group is strongly electron-withdrawing, reducing the basicity of the amino group via resonance and inductive effects, while the methyl group donates electrons weakly through hyperconjugation.

Synthesis routes for analogous compounds involve reactions between nitro-substituted benzoyl chlorides and amines, followed by catalytic amination (e.g., Buchwald–Hartwig coupling) or reduction steps to introduce side chains . For example, 4-nitrobenzoyl chloride has been reacted with various amines to generate intermediates, which are further functionalized to yield target molecules .

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

5-methyl-2-nitro-N-phenylaniline |

InChI |

InChI=1S/C13H12N2O2/c1-10-7-8-13(15(16)17)12(9-10)14-11-5-3-2-4-6-11/h2-9,14H,1H3 |

InChI Key |

OGLJIIZSQORYTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Optical Properties

The electronic properties of substituted phenylamines are highly dependent on the nature and positions of substituents. A comparison with key analogs is summarized in Table 1.

*Estimated based on analogous nitro-substituted systems .

The nitro group in this compound reduces electron density on the aromatic ring, leading to a wider band gap compared to triphenylamine derivatives, which benefit from extended conjugation . In contrast, dimethyl-substituted analogs (e.g., (3,4-dimethyl)phenylamine) exhibit reduced conjugation due to steric hindrance, resulting in higher band gaps than triphenylamine but lower than nitro-substituted derivatives .

Thermal Stability and Volatility

Thermal behavior is influenced by substituent-induced changes in molecular rigidity and intermolecular interactions. Data from phenylcarbazole analogs (Table 2) suggest that nitro and methyl groups enhance thermal stability compared to simpler phenylamines:

| Property | This compound* | Phenylcarbazole (CBP) | Diphenylamine (TPB) |

|---|---|---|---|

| Sublimation Enthalpy (ΔsubH, kJ/mol) | ~200 (estimated) | 195.7 | 198.5 |

| Sublimation Entropy (ΔsubS, J/K·mol) | ~250 (estimated) | 251.7 | 292.4 |

| Volatility | Low | Low | High |

Nitro groups increase molecular cohesion via dipole interactions and hydrogen bonding, reducing volatility compared to diphenylamine analogs like TPB . Methyl groups slightly enhance rigidity but have a lesser impact than nitro substituents.

Reactivity in Chemical Reactions

The nitro group lowers the energy barrier for dehydrogenation reactions on metal surfaces. For instance, phenylamine’s dehydrogenation barrier drops from 1.98 eV to 0.86 eV on Ag(111) with radical assistance . Nitro-substituted derivatives likely exhibit similar catalytic enhancements, though steric effects from the methyl group may slow reaction kinetics compared to unsubstituted phenylamine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Methyl-2-nitrophenyl)phenylamine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. Starting with 5-methyl-2-nitrochlorobenzene , phenylamine reacts under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Key Considerations : Monitor reaction progress via TLC. Optimize temperature and solvent polarity to avoid by-products like diarylamines.

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons; methyl groups appear as singlets near δ 2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, and O content within ±0.3% deviation .

Q. What is the influence of the nitro and methyl groups on the compound’s basicity and reactivity?

- Basicity : The nitro group (electron-withdrawing) reduces the lone-pair availability on the adjacent phenylamine’s nitrogen, weakening basicity compared to unsubstituted phenylamine. Methyl (electron-donating) slightly counteracts this effect at the 5-position .

- Reactivity : The amino group directs electrophilic substitution (e.g., bromination) to para/ortho positions on its ring, while the nitro group deactivates the adjacent ring, limiting cross-ring reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction pathways?

- Approach : Perform density functional theory (DFT) calculations to map electron density, HOMO-LUMO gaps, and transition states. For example, study the nitro group’s impact on the amino group’s lone-pair delocalization .

- Case Study : DFT simulations revealed that methyl substitution at the 5-position stabilizes the compound’s planar conformation, enhancing conjugation with the nitro group .

Q. What catalytic applications exist for this compound, particularly in CO₂ conversion?

- Experimental Design : Immobilize the compound on PdAg nanoparticles and test its efficacy in CO₂ hydrogenation to formic acid. Use XAFS/XPS to confirm Pd-N bond formation, which enhances catalytic turnover .

- Data Interpretation : Correlate nitrogen content (from elemental analysis) with turnover numbers. Higher phenylamine density on the catalyst surface improves bicarbonate activation .

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. inactive results) be resolved?

- Troubleshooting :

Purity Check : Reanalyze via HPLC to rule out impurities (>98% purity required) .

Assay Conditions : Test under varied pH and temperature. For example, weak basicity (pKa ~3–4) may reduce activity in neutral media .

Structural Analogues : Compare with derivatives (e.g., 2-[4-(tert-pentyl)phenoxy]phenylamine) to isolate substituent effects .

Q. What strategies mitigate low yields in large-scale synthesis?

- Optimization :

- Use Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, solvent polarity).

- Replace traditional heating with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .

- Employ advanced purification (e.g., preparative HPLC) for high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.